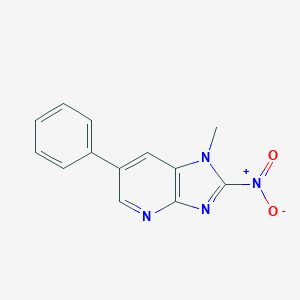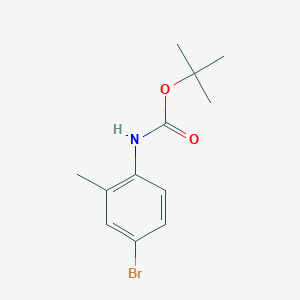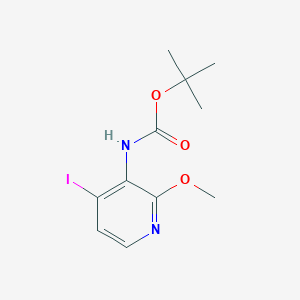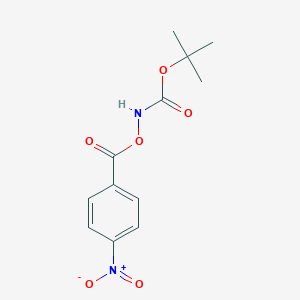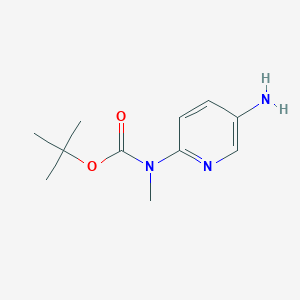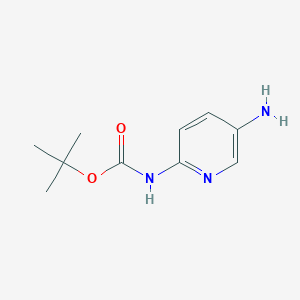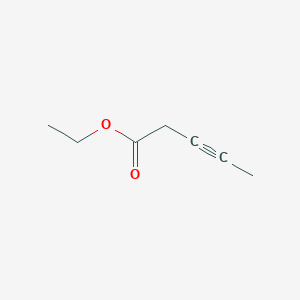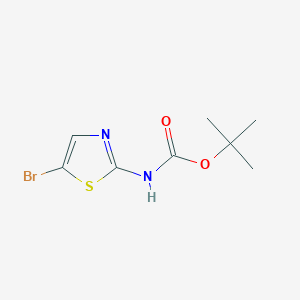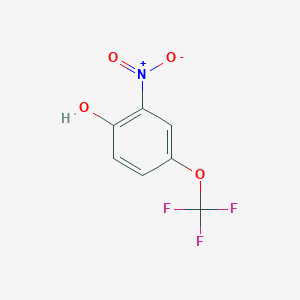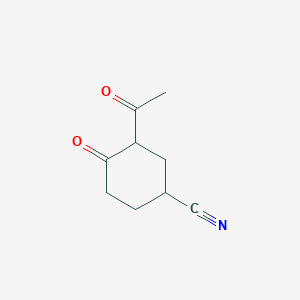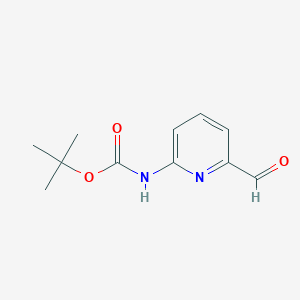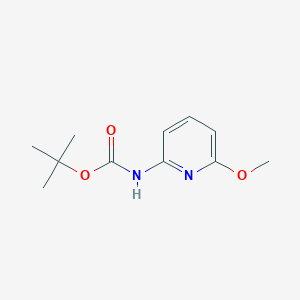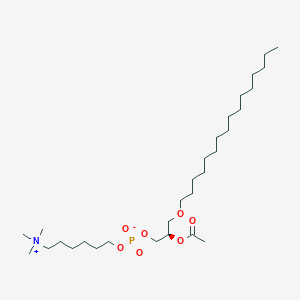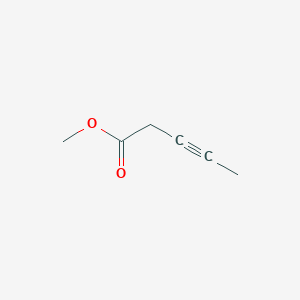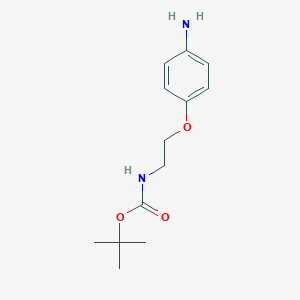
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate
Vue d'ensemble
Description
The compound tert-Butyl 2-(4-aminophenoxy)ethylcarbamate is a chemical intermediate that can be used in the synthesis of various biologically active compounds. It is related to a family of tert-butyl carbamates, which are known for their utility in organic synthesis due to the tert-butyl group's ability to serve as a protective group and its influence on the steric and electronic properties of molecules.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves multiple steps, including protection of amino groups, cyclization, and substitution reactions. For instance, an enantioselective synthesis of a related benzyl carbamate used an iodolactamization as a key step, highlighting the complexity and efficiency of such synthetic routes . Another study demonstrated the enzymatic kinetic resolution of a tert-butyl phenylcarbamate, which was resolved into its enantiomers using lipase-catalyzed transesterification, indicating the potential for chiral synthesis of related compounds . Additionally, a rapid synthetic method for a tert-butyl amino methoxyphenyl carbamate was established, involving acylation, nucleophilic substitution, and reduction, with a total yield of 81% .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group, which can influence the overall shape and reactivity of the molecule. X-ray crystallographic analysis of related compounds has provided insights into their molecular and crystal structures, revealing intramolecular hydrogen bonding and stabilization patterns . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds in further chemical transformations.
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions, including hydroxylation, ester bond cleavage, and reactions with organometallics. For example, the metabolism of a tert-butylphenyl carbamate in insects and mice involved hydroxylation of the tert-butyl group and N-demethylation . Another study showed that tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates could behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the overall molecular structure. The tert-butyl group is known for its steric bulk, which can affect the solubility, boiling point, and stability of the compound. The presence of intramolecular hydrogen bonds, as observed in some related compounds, can also impact the melting point and crystalline structure . These properties are important for the handling, storage, and application of tert-butyl carbamate derivatives in chemical synthesis.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds : This chemical compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which is a crucial intermediate in the production of omisertinib (AZD9291), a drug used for treating certain types of lung cancer (Zhao, Guo, Lan, & Xu, 2017).
Material Science and Polymer Research : The tert-butyl group in the compound is often used to synthesize polymers with specific properties. For example, it's used in the synthesis of polyimides containing tert-butyl side groups, which result in polymers with a low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperatures. These properties are crucial for various applications in electronics and material science (Chern & Tsai, 2008).
Magnetic and Catalytic Properties : Compounds derived from tert-butyl 2-(4-aminophenoxy)ethylcarbamate show interesting magnetic and catalytic properties. For instance, they are used in the synthesis of tetranuclear and pentanuclear compounds of rare-earth metals, which have applications in magnetism and catalysis. These compounds exhibit properties like weak ferromagnetic or antiferromagnetic interactions and single-molecule magnet behavior under an applied dc field (Yadav et al., 2015).
Ligand Synthesis and Coordination Chemistry : This compound is also used in the synthesis of ligands for metal coordination complexes. These complexes have diverse applications ranging from catalysis to material science. For example, its derivatives have been used in the synthesis of a copper(II)-Mannich base complex with novel radical pathways in catecholase activity, which is a significant finding in the field of bioinorganic chemistry (Dasgupta et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-aminophenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXPLCWUDLAXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592562 | |
| Record name | tert-Butyl [2-(4-aminophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate | |
CAS RN |
159184-15-3 | |
| Record name | tert-Butyl [2-(4-aminophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-(4-aminophenoxy)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


